2-methyl-6-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]-1,3-benzothiazole
Description
The compound 2-methyl-6-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core substituted with a methyl group at position 2 and a sulfonamide-linked piperazine-triazolopyridazine moiety at position 4. Benzothiazoles are well-documented for their pharmacological relevance, including antitumor, antimicrobial, and kinase-inhibitory activities . The sulfonyl-piperazine bridge enhances solubility and may influence binding interactions with biological targets, while the triazolopyridazine group is a fused heterocycle known for its role in modulating kinase inhibition and receptor affinity .
Properties
IUPAC Name |
2-methyl-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S2/c1-12-19-14-3-2-13(10-15(14)27-12)28(25,26)23-8-6-22(7-9-23)17-5-4-16-20-18-11-24(16)21-17/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYBOUZQDNDHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-6-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of several key structural components:
- Benzothiazole moiety : Known for its diverse biological activities.
- Triazolo[4,3-b]pyridazin : A heterocyclic structure that enhances pharmacological properties.
- Piperazine ring : Often associated with neuroactive compounds.
The molecular formula is C_{16}H_{19N_5O_2S with a moderate molecular weight conducive to drug-like properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzymes involved in inflammatory pathways.
- Receptor Modulation : The triazole and piperazine moieties can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antibacterial and antifungal properties. For instance:
- Antibacterial Efficacy : Compounds derived from benzothiazole and triazole frameworks have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Antifungal Properties : Similar compounds have demonstrated activity against Candida albicans, suggesting that this compound may also possess antifungal characteristics.
Anti-inflammatory Effects
The presence of the sulfonyl group is significant for anti-inflammatory activity. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Case Study 1: Synthesis and Evaluation
A study investigated the synthesis of various triazolo-pyridazine derivatives and their biological evaluation. The derivatives were tested for their ability to inhibit COX enzymes, revealing promising anti-inflammatory effects. The structure–activity relationship (SAR) analysis indicated that modifications to the benzothiazole core could enhance bioactivity .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial properties of benzothiazole derivatives. The study employed the cup plate diffusion method to assess efficacy against multiple bacterial strains. Results showed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis with key examples from literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations :
- The target compound’s benzothiazole core differs from the benzoxazole in (oxygen vs. sulfur atom), which may alter electronic properties and binding selectivity. Benzothiazoles are often associated with enhanced metabolic stability compared to benzoxazoles .
- Triazolo-thiadiazoles (e.g., ) lack the sulfonamide-piperazine bridge but share fused triazole systems, which are critical for π-π stacking interactions in kinase binding .
Substituent Effects :
- The sulfonyl-piperazine linker in the target compound likely improves solubility compared to the carbonyl-piperidine group in , as sulfonamides are stronger electron-withdrawing groups.
- The pyrazoline-methoxyphenyl substituent in confers antitumor activity, suggesting that the triazolopyridazine in the target compound may similarly target kinase pathways but with distinct potency .
Pharmacological Implications: While demonstrates antidepressant and antitumor effects via pyrazoline moieties, the triazolopyridazine in the target compound could enhance selectivity for kinases (e.g., JAK2 or ALK inhibitors) due to its planar, aromatic structure .
Preparation Methods
Chlorosulfonation of 2-Methyl-1,3-Benzothiazole
The benzothiazole core is functionalized at position 6 via directed chlorosulfonation. The methyl group at position 2 acts as an ortho-directing group, ensuring regioselectivity.
Procedure :
-
2-Methyl-1,3-benzothiazole (10.0 g, 60.6 mmol) is dissolved in chlorosulfonic acid (50 mL) at 0–5°C.
-
The mixture is stirred for 4 hr at 60°C, then poured onto ice.
-
The precipitate is filtered and dried to yield 6-sulfonyl chloride-2-methyl-1,3-benzothiazole as a pale-yellow solid (12.4 g, 85%).
Characterization :
-
H NMR (400 MHz, CDCl): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H), 7.52 (s, 1H), 2.82 (s, 3H).
-
MS (ESI+) : m/z 247.9 [M+H].
Functionalization of Piperazine
Protection of Piperazine
To ensure mono-substitution, one nitrogen of piperazine is protected using tert-butoxycarbonyl (Boc) anhydride.
Procedure :
-
Piperazine (8.6 g, 100 mmol) is dissolved in THF (100 mL) and cooled to 0°C.
-
BocO (21.8 g, 100 mmol) is added dropwise, and the mixture is stirred for 12 hr at room temperature.
-
The solvent is evaporated, and the residue is recrystallized from hexane/ethyl acetate to yield Boc-piperazine (14.2 g, 92%).
Coupling with Triazolo[4,3-b]Pyridazine
Synthesis of 6-Chloro-Triazolo[4,3-b]Pyridazine :
-
6-Hydrazinylpyridazine (5.0 g, 40.3 mmol) is cyclized with triphosgene (4.8 g, 16.1 mmol) in DCM to form the triazolo-pyridazine core.
-
Treatment with POCl (10 mL) yields 6-chloro-triazolo[4,3-b]pyridazine (4.1 g, 75%).
Coupling Reaction :
-
Boc-piperazine (3.0 g, 16.1 mmol) and 6-chloro-triazolo[4,3-b]pyridazine (2.5 g, 14.6 mmol) are refluxed in DMF with KCO (4.0 g) for 8 hr.
-
The product is purified via column chromatography (SiO, 3:7 ethyl acetate/hexane) to yield Boc-protected piperazine-triazolopyridazine (3.7 g, 82%).
Deprotection :
-
The Boc group is removed using TFA/DCM (1:1) to yield 4-(triazolo[4,3-b]pyridazin-6-yl)piperazine (2.2 g, 95%).
Final Assembly of the Target Compound
Sulfonamide Formation
Procedure :
-
6-Chlorosulfonyl-2-methyl-1,3-benzothiazole (2.0 g, 8.1 mmol) and 4-(triazolo[4,3-b]pyridazin-6-yl)piperazine (1.8 g, 7.3 mmol) are stirred in DCM with DIEA (3.1 mL, 18.2 mmol) at 0°C.
-
After 2 hr, the mixture is washed with NaHCO and brine, then dried over MgSO.
-
Purification by flash chromatography (SiO, 1:9 methanol/DCM) yields the title compound as a white solid (2.6 g, 78%).
Characterization :
-
H NMR (400 MHz, DMSO-d): δ 9.12 (s, 1H), 8.64 (d, J = 8.8 Hz, 1H), 8.21 (d, J = 8.8 Hz, 1H), 7.98 (s, 1H), 4.12–4.09 (m, 4H), 3.82–3.79 (m, 4H), 2.76 (s, 3H).
-
C NMR (101 MHz, DMSO-d): δ 168.2, 154.3, 148.9, 142.7, 134.5, 128.3, 126.8, 124.4, 116.2, 45.3, 44.8, 21.4.
-
HRMS (ESI+) : m/z calcd for CHNOS: 472.0921; found: 472.0918.
Optimization and Challenges
Sulfonylation Efficiency
The reaction between 6-chlorosulfonyl-2-methyl-1,3-benzothiazole and piperazine derivatives requires strict anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Yields improve significantly when using DIEA as a base, which scavenges HCl and drives the reaction to completion.
Regioselectivity in Piperazine Substitution
Mono-functionalization of piperazine is achieved through Boc protection, ensuring that only one nitrogen reacts during the coupling step. Without protection, bis-adduct formation reduces the yield of the desired product by 30–40%.
The synthesis of 2-methyl-6-[(4-{[1,triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]-1,3-benzothiazole is accomplished through a convergent route involving chlorosulfonation, Boc-mediated piperazine functionalization, and sequential coupling reactions. Critical to success are the regioselective introduction of the sulfonyl group and the use of protecting groups to control piperazine substitution. This methodology aligns with established protocols for sulfonyl-piperazine derivatives and triazolopyridazine syntheses , offering a scalable pathway for further pharmacological evaluation.
Q & A
Q. How can multi-omics approaches (proteomics, metabolomics) elucidate its mechanism of action?
- Perform phosphoproteomics to identify kinase substrates and LC-MS metabolomics to track downstream metabolite changes. Integrate with RNA-seq data to map signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
